Product packaging for Bis(2,3-dibromopropyl) chlorophosphate(Cat. No.:CAS No. 28888-24-6)

Bis(2,3-dibromopropyl) chlorophosphate

Cat. No.: B13750234
CAS No.: 28888-24-6
M. Wt: 516.18 g/mol
InChI Key: DVASKQOEUNSJHT-UHFFFAOYSA-N
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Description

Bis(2,3-dibromopropyl) chlorophosphate is a chemical compound of significant interest in scientific research, particularly in the study of flame retardants and their metabolic pathways. It is closely related to the well-documented compound tris(2,3-dibromopropyl) phosphate, a flame retardant whose use in children's sleepwear was banned due to health concerns . Research on similar compounds shows that bis(2,3-dibromopropyl) phosphate is a key metabolite of tris(2,3-dibromopropyl) phosphate and has itself been studied for its toxicological effects . These related phosphates have been shown to exhibit nephrotoxic (kidney-damaging) properties in animal studies . The chlorophosphate derivative is valuable for researchers investigating the environmental persistence, biological activity, and metabolic fate of brominated flame retardants. It serves as a critical reference standard in analytical chemistry for detecting and quantifying related pollutants in environmental and biological samples. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Strict safety precautions, including the use of personal protective equipment, should be followed when handling this compound. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10Br4ClO3P B13750234 Bis(2,3-dibromopropyl) chlorophosphate CAS No. 28888-24-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28888-24-6

Molecular Formula

C6H10Br4ClO3P

Molecular Weight

516.18 g/mol

IUPAC Name

1,2-dibromo-3-[chloro(2,3-dibromopropoxy)phosphoryl]oxypropane

InChI

InChI=1S/C6H10Br4ClO3P/c7-1-5(9)3-13-15(11,12)14-4-6(10)2-8/h5-6H,1-4H2

InChI Key

DVASKQOEUNSJHT-UHFFFAOYSA-N

Canonical SMILES

C(C(CBr)Br)OP(=O)(OCC(CBr)Br)Cl

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Understanding

Chemical Synthesis Pathways for Bis(2,3-dibromopropyl) Chlorophosphate

The synthesis of this compound is predicated on fundamental principles of organophosphorus chemistry, primarily involving the reaction of a phosphorus oxyhalide with a halogenated alcohol. The most direct and plausible pathway involves the controlled reaction of phosphorus oxychloride (POCl₃) with 2,3-dibromo-1-propanol. wikipedia.orgchemicalbook.com

Exploration of Precursor Chemistry and Reaction Optimization

The primary precursors for the synthesis of this compound are phosphorus oxychloride and 2,3-dibromo-1-propanol. Phosphorus oxychloride is a highly reactive phosphorylating agent, capable of reacting sequentially with alcohols to form mono-, di-, and tri-substituted phosphate (B84403) esters. wikipedia.orgresearchgate.net The synthesis of the target dichlorophosphate (B8581778) requires careful control of the stoichiometry, aiming for a 2:1 molar ratio of the alcohol to phosphorus oxychloride.

The reaction is typically carried out in an inert solvent to manage the reaction kinetics and dissipate heat, as the phosphorylation of alcohols with POCl₃ is often exothermic. nih.gov The choice of solvent is critical, with non-polar aprotic solvents being preferred to avoid side reactions.

Reaction Scheme: P(O)Cl₃ + 2 BrCH₂CH(Br)CH₂OH → (BrCH₂CH(Br)CH₂O)₂P(O)Cl + 2 HCl

Optimization of this reaction involves several key parameters:

Temperature Control: Maintaining a low temperature during the initial stages of the reaction is crucial to prevent over-reaction and the formation of the trisubstituted phosphate, Tris(2,3-dibromopropyl) phosphate. wikipedia.org

HCl Scavenging: The reaction produces hydrogen chloride (HCl) as a byproduct. chemicalbook.com The presence of HCl can lead to undesirable side reactions. Therefore, the inclusion of a tertiary amine base, such as pyridine (B92270) or triethylamine, is a common strategy to act as an HCl acceptor, driving the reaction to completion. chemicalbook.comorganic-chemistry.org

Order of Addition: The slow, dropwise addition of the alcohol to the phosphorus oxychloride solution (or vice versa) is a standard procedure to maintain control over the reaction rate and temperature.

Reaction Time and Monitoring: The progress of the reaction can be monitored using techniques like ³¹P NMR spectroscopy to determine the relative concentrations of the starting materials, the desired product, and any by-products.

Recent advancements in chemical synthesis, such as the use of continuous-flow reactors, offer precise control over reaction parameters like temperature and mixing, which can be particularly advantageous for highly reactive and exothermic processes involving POCl₃. nih.gov

Investigation of By-product Formation and Purity Assessment in Synthesis

The synthesis of this compound is susceptible to the formation of several by-products, which can affect the purity and yield of the final product. The primary by-products include:

Monosubstituted Product: (2,3-dibromopropyl) dichlorophosphate

Trisubstituted Product: Tris(2,3-dibromopropyl) phosphate (TDBPP)

Pyrophosphates: Formed from the reaction of the chlorophosphate product with any residual water or from self-condensation reactions at elevated temperatures.

The relative amounts of these by-products are influenced by the reaction conditions. An excess of phosphorus oxychloride would favor the formation of the monosubstituted product, while an excess of the alcohol would lead to a higher proportion of the trisubstituted ester.

Purity Assessment: A comprehensive purity assessment is essential to characterize the synthesized product. A combination of analytical techniques is typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful tool for identifying and quantifying the different phosphorus-containing species in the reaction mixture. ¹H and ¹³C NMR are used to confirm the structure of the organic moieties.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for the separation and identification of volatile and semi-volatile organic compounds. The chlorophosphate may require derivatization to improve its thermal stability and chromatographic behavior.

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the components of the product mixture based on their polarity, providing another method for assessing purity.

The following table summarizes the potential products and their expected characteristics.

Compound NameChemical FormulaRole in Synthesis
Phosphorus OxychloridePOCl₃Starting Material
2,3-dibromo-1-propanolC₃H₆Br₂OStarting Material
This compound C₆H₁₀Br₄ClO₃P Desired Product
(2,3-dibromopropyl) dichlorophosphateC₃H₅Br₂Cl₂O₂PBy-product
Tris(2,3-dibromopropyl) phosphateC₉H₁₅Br₆O₄PBy-product
PyrophosphatesVariableBy-product

Derivatization Techniques for Enhanced Analytical Characterization of this compound

The direct analysis of organophosphorus compounds, particularly chlorophosphates, by methods such as GC-MS can be challenging due to their polarity and potential for thermal degradation in the GC inlet. Derivatization is a common strategy to convert the analyte into a more volatile and thermally stable form, leading to improved chromatographic peak shape and sensitivity.

For this compound, a potential derivatization strategy would involve the conversion of the reactive P-Cl bond to a more stable group. One common approach for related phosphate compounds is methylation. While the chlorophosphate itself is not typically methylated directly, it can be hydrolyzed to the corresponding Bis(2,3-dibromopropyl) phosphate, which can then be esterified.

Example Derivatization Reaction (Post-Hydrolysis): (BrCH₂CH(Br)CH₂O)₂P(O)OH + CH₂N₂ → (BrCH₂CH(Br)CH₂O)₂P(O)OCH₃ + N₂

This methylation converts the acidic phosphate into a neutral, more volatile methyl ester, which is more amenable to GC-MS analysis. Other derivatization agents, such as silylating agents, could also be employed to achieve a similar outcome. The choice of derivatization reagent depends on the specific analytical requirements and the instrumentation available.

Green Chemistry Principles and Sustainable Synthesis Approaches for Related Phosphorus-Based Flame Retardants

The synthesis of many phosphorus-based flame retardants has traditionally involved the use of hazardous reagents and solvents, generating significant waste. rsc.orgrsc.org The principles of green chemistry aim to address these issues by promoting more environmentally benign chemical processes.

Key green chemistry principles applicable to the synthesis of phosphorus-based flame retardants include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Less Hazardous Chemical Syntheses: Employing synthetic methods that use and generate substances that possess little or no toxicity to human health and the environment. This includes moving away from highly toxic reagents like chlorine gas in the production of phosphorus intermediates. st-andrews.ac.uk

Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances such as solvents, or replacing them with more environmentally friendly alternatives.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Use of Renewable Feedstocks: Exploring the use of bio-based resources for the synthesis of flame retardants. morressier.com For example, bio-based polyols can be used as precursors for phosphate and phosphonate (B1237965) flame retardants.

In the context of this compound and related compounds, sustainable approaches could involve:

Catalytic Processes: Developing catalytic methods for phosphorylation that avoid the use of stoichiometric reagents and reduce waste.

Solvent-Free Reactions: Investigating the feasibility of conducting the synthesis under solvent-free conditions, which can simplify purification and reduce environmental impact.

The broader trend in the development of flame retardants is moving towards halogen-free alternatives to mitigate the environmental and health concerns associated with some organohalogen compounds. Research into phosphorus-based flame retardants derived from renewable sources, such as those based on vanillin, itaconic acid, or other bio-derived molecules, represents a significant step towards a more sustainable approach to fire safety in materials. morressier.com

Sophisticated Analytical Chemistry for Detection and Quantification

Development and Validation of Chromatographic Techniques for Bis(2,3-dibromopropyl) Chlorophosphate

Chromatographic techniques coupled with mass spectrometry are the cornerstone for the selective and sensitive analysis of this compound. These methods are essential for separating the target analyte from complex sample matrices and providing unambiguous identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a well-established and powerful technique for the analysis of semi-volatile and thermally stable compounds like this compound. The methodology generally involves sample extraction, clean-up, and instrumental analysis.

Sample Preparation: The initial step involves extracting the analyte from the sample matrix (e.g., environmental solids, consumer products, or biological tissues) using organic solvents. A common approach for related compounds involves extraction with a solvent mixture, followed by a clean-up step, such as solid-phase extraction (SPE), to remove interfering co-extractives.

Derivatization: For certain organophosphorus compounds, derivatization may be necessary to improve their thermal stability and chromatographic behavior. However, for many neutral organophosphorus flame retardants, direct analysis is feasible.

GC-MS Analysis: The extract is then injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase of the analytical column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fingerprint for identification. Electron ionization (EI) is a common ionization technique used for these types of compounds. For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) can be employed, which involves the selection and fragmentation of a specific precursor ion to generate characteristic product ions for monitoring.

A summary of typical GC-MS parameters for the analysis of related brominated flame retardants is presented in the interactive table below.

ParameterTypical Setting
Injection ModeSplit/splitless
Inlet Temperature250-300°C
GC Column30 m capillary column (e.g., DB-5ms)
Carrier GasHelium
Ionization ModeElectron Ionization (EI) or Electron Capture Negative Ionization (ECNI)
Acquisition ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a complementary approach to GC-MS, particularly for compounds that are thermally labile or have lower volatility. This technique is highly sensitive and selective, making it suitable for trace-level analysis in complex matrices.

A method developed for the analysis of a structurally similar compound, bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP), in urine provides a strong basis for a potential LC-MS/MS application for this compound. This method utilizes solid-phase extraction for sample clean-up and concentration, followed by LC-MS/MS analysis.

LC-MS/MS Parameters: Electrospray ionization (ESI) is a common ionization source for LC-MS, and for organophosphorus compounds, it can be operated in either positive or negative ion mode, depending on the specific analyte and mobile phase conditions. The use of tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

The interactive data table below outlines the key parameters from the validated method for BDCPP, which could be adapted for this compound.

ParameterSetting for Analogous Compound (BDCPP)
Chromatographic SeparationReversed-phase C18 column
Mobile PhaseGradient of methanol (B129727) and water
Ionization ModeNegative Electrospray Ionization (ESI-)
Acquisition ModeMultiple Reaction Monitoring (MRM)

For particularly challenging sample matrices, more advanced hyphenated techniques can be employed to enhance selectivity and reduce interferences. Techniques such as comprehensive two-dimensional gas chromatography-mass spectrometry (GCxGC-MS) provide significantly increased peak capacity and separation power compared to conventional GC-MS. This can be invaluable for resolving the target analyte from a multitude of co-eluting compounds in complex environmental or biological samples.

Another powerful approach is the coupling of liquid chromatography with high-resolution mass spectrometry (LC-HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the analyte and its fragments, thus increasing the confidence in its identification, especially in the absence of a pure analytical standard.

Spectroscopic Characterization of this compound

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of chemical compounds. For a novel or less-studied compound like this compound, a combination of spectroscopic methods would be required for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR can provide detailed information about the carbon-hydrogen framework of a molecule.

For this compound, ¹H NMR would reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR would provide information on the number and types of carbon atoms. ³¹P NMR is particularly valuable for organophosphorus compounds, as it provides a direct signal for the phosphorus nucleus, and its chemical shift is highly sensitive to the nature of the substituents attached to the phosphorus atom. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish the connectivity between protons and carbons, and thus piece together the complete molecular structure.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules. These vibrations are characteristic of specific functional groups present in the molecule.

For this compound, IR and Raman spectra would be expected to show characteristic absorption bands for the following functional groups:

P=O (phosphoryl) stretch: This would be a strong absorption band in the IR spectrum, typically in the region of 1250-1350 cm⁻¹.

P-O-C (phosphate ester) stretch: These would appear in the fingerprint region of the spectrum, typically between 900 and 1100 cm⁻¹.

P-Cl (phosphorus-chlorine) stretch: This would be expected to show a characteristic absorption in the lower frequency region of the IR spectrum, typically around 400-600 cm⁻¹.

C-Br (carbon-bromine) stretch: These vibrations would also be found in the lower frequency region of the spectrum.

C-H (aliphatic) stretches and bends: These would be observed in their characteristic regions of the spectrum.

The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes, as some modes may be more active in one technique than the other due to molecular symmetry and selection rules.

Sample Preparation Protocols for Diverse Environmental and Biological Matrices

The accurate detection and quantification of Bis(2,3-dibromopropyl) phosphate (BDBPP) in complex environmental and biological samples hinge on meticulous and optimized sample preparation. The primary goal of these protocols is to efficiently isolate BDBPP from interfering matrix components, concentrate the analyte to detectable levels, and present it in a form suitable for instrumental analysis. The choice of technique is highly dependent on the nature of the sample matrix, whether it be water, sediment, soil, dust, or biological tissues like serum and urine.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the two most prevalent techniques for the extraction and cleanup of BDBPP and other organophosphate flame retardants (OPFRs) from various samples. nih.gov

Liquid-Liquid Extraction (LLE) is a classic technique frequently employed for biological matrices such as serum and milk. nih.govlgcstandards.com Optimization involves the careful selection of an organic solvent that is immiscible with the aqueous sample and has a high affinity for BDBPP. For the analysis of BDBPP in textile products, a notable optimization has been the replacement of the carcinogenic solvent benzene (B151609) with ethyl acetate (B1210297) for the extraction step, enhancing analyst safety without compromising efficiency. nih.gov The efficiency of LLE can be influenced by factors such as the solvent-to-sample volume ratio, pH of the aqueous phase, and the number of extraction cycles. chromatographyonline.com

Solid-Phase Extraction (SPE) is highly effective for aqueous samples and is often used as a cleanup step for extracts from solid matrices. mdpi.com The optimization of SPE protocols involves selecting the appropriate sorbent material, conditioning and equilibration solvents, sample loading conditions, wash steps, and elution solvents. For OPFRs in water, SPE provides high-quality recoveries, generally ranging from 67% to 105%. mdpi.com Polymeric sorbents like Oasis HLB are commonly used due to their high retention capacity for a broad range of compounds, including BDBPP. researchgate.net

The following tables provide examples of optimized extraction parameters for BDBPP and related compounds in different matrices.

Interactive Table 1: Optimized LLE Parameters for Flame Retardants
MatrixTarget Analyte(s)Extraction SolventKey Optimization ParametersTypical Recovery (%)Reference(s)
TextileBDBPP, TDBPPEthyl AcetateReplacement of Benzene for safety66 - 108 researchgate.net, nih.gov
Human SerumBrominated Flame RetardantsAcetone/Hexane (QuEChERS)Use of MgSO₄ and NaCl for partitioning78 - 129 chromatographyonline.com
Human SerumHalogenated Flame RetardantsHexane/Methyl tert-butyl ether (MTBE)Solvent ratio and volume optimizationNot specified lgcstandards.com, nih.gov
Interactive Table 2: Optimized SPE Parameters for Organophosphate Flame Retardants
MatrixTarget Analyte(s)SPE SorbentElution SolventTypical Recovery (%)Reference(s)
Surface Water8 typical OPFRsPoly-Sery PSDEthyl Acetate (4 mL)70 - 114 nih.gov
UrineBDCIPP (metabolite)Mixed-mode anion exchangeNot specified82 - 95 accustandard.com
Sediment10 OPFRsNot specified (MAE extract)Not specified78 - 105 nih.gov
Wastewater11 OPFRsNot specifiedNot specified3 - 80 ng/L LOQ acs.org

Matrix Effects and Internal Standard Utilization in Quantitative Analysis

Quantitative analysis of BDBPP, particularly using sensitive techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), can be significantly hampered by matrix effects. ucf.edu Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix, leading to either signal suppression or enhancement. ucf.edu This phenomenon can compromise the accuracy and precision of the results if not properly addressed. nih.gov

The most reliable and widely accepted method to compensate for matrix effects and potential analyte loss during sample preparation is the use of isotopically labeled internal standards. nih.gov For the analysis of BDBPP, deuterated BDBPP (BDBPP-d10) serves as an ideal internal standard. nih.gov This standard is chemically identical to the native BDBPP but has a different mass, allowing it to be distinguished by the mass spectrometer. It is added to the sample at the beginning of the analytical procedure and experiences the same extraction inefficiencies and matrix effects as the target analyte. By calculating the ratio of the native analyte's signal to the internal standard's signal, accurate quantification can be achieved. For example, in the analysis of flame retardants in urine, recoveries of deuterated internal standards for similar compounds averaged between 86% and 90%. accustandard.comnih.gov

The extent of matrix effects can vary significantly depending on the complexity of the matrix and the cleanliness of the final extract.

Interactive Table 3: Illustrative Matrix Effects and Role of Internal Standards
Matrix TypePotential Matrix ComponentsCommon Effect on MS SignalInternal StandardRole of Internal StandardReference(s)
SedimentHumic acids, fulvic acids, lipidsSuppressionBDBPP-d10Corrects for signal loss and variable recovery nih.gov, mdpi.com
UrineSalts, urea, pigmentsSuppression or EnhancementBDBPP-d10Compensates for variability in ionization efficiency accustandard.com, nih.gov
TextilesDyes, finishing agents, plasticizersEnhancement or SuppressionBDBPP-d10Normalizes the analytical signal for accurate quantification mdpi.com, nih.gov
Fish TissueLipids, proteinsStrong SuppressionBDBPP-d10Corrects for significant signal loss due to lipids nih.gov

Inter-laboratory Comparability and Quality Assurance/Quality Control (QA/QC) in Detection Methods

Ensuring the reliability, comparability, and accuracy of BDBPP detection data across different laboratories is paramount for regulatory monitoring and scientific research. This is achieved through rigorous quality assurance/quality control (QA/QC) protocols and participation in inter-laboratory comparison studies.

Inter-laboratory comparability is assessed through studies where multiple laboratories analyze the same, homogeneous sample. The results are then statistically evaluated to determine the level of agreement and identify any systematic biases in the methods used. A recent study evaluated a revised analytical method for BDBPP in textiles across six different laboratories. nih.gov The study established target values for method performance, including accuracy (recoveries between 70-120%), repeatability (within-laboratory precision, <10% RSD), and reproducibility (between-laboratory precision, <15% RSD). nih.gov While the study found that the method could quantify BDBPP with sufficient precision, it also noted that some results, particularly for low-concentration samples, fell outside these target ranges, highlighting the challenges in achieving consistent results. nih.gov

Quality Assurance/Quality Control (QA/QC) encompasses a set of mandatory procedures within a single laboratory to ensure that the analytical data produced is of high and measurable quality. Key QA/QC measures for BDBPP analysis include:

Method Blanks: A sample free of analyte that is processed and analyzed in the same manner as the field samples. This is crucial for monitoring contamination during sample preparation and analysis. acs.org

Spiked Samples (Laboratory Control Samples): A clean matrix spiked with a known concentration of BDBPP. These are used to assess the accuracy of the method, with recovery percentages expected to fall within a predefined range (e.g., 70-130%). nih.gov

Sample Duplicates: Analyzing a subset of samples in duplicate to assess the precision of the entire analytical method.

Certified Reference Materials (CRMs): These are materials with a certified concentration of the target analyte. While specific CRMs for BDBPP in complex matrices are not widely available, certified standard solutions from accredited providers are essential for calibrating instruments and preparing spiking solutions. accustandard.comnih.govfishersci.be

Interactive Table 4: Key QA/QC Parameters for BDBPP Analysis
QA/QC ParameterPurposeTypical Acceptance CriteriaReference(s)
Method BlankMonitor for laboratory contaminationBelow method detection limit (MDL) acs.org
Spiked Sample RecoveryAssess method accuracy70 - 130% nih.gov
Repeatability (within-lab)Assess method precisionRelative Standard Deviation (RSD) < 10% nih.gov
Reproducibility (between-labs)Assess method comparabilityRelative Standard Deviation (RSD) < 15% nih.gov
Internal Standard RecoveryMonitor for matrix effects and extraction efficiencyTypically 50 - 150% accustandard.com
Calibration Curve LinearityEnsure accurate quantification across a rangeCorrelation Coefficient (r²) > 0.99 nih.gov

Environmental Dynamics: Occurrence, Transport, and Transformation

Environmental Monitoring and Occurrence of Bis(2,3-dibromopropyl) Phosphate (B84403) and its Analogues

Environmental monitoring studies have confirmed the presence of TBPP in multiple matrices, including air, water, soil, and household dust. healthvermont.gov Its detection, even in remote locations, underscores its environmental persistence. nih.gov BBPP is frequently identified as a major breakdown product in environmental and biological samples. who.int

Due to its low vapor pressure, TBPP is expected to be predominantly sorbed onto particulate matter in the atmosphere. inchem.org This association with airborne particles facilitates its atmospheric transport. Monitoring studies from the 1970s identified TBPP in air particulates surrounding industrial facilities, with concentrations ranging from 44 to 85 ng/m³. who.intnih.gov

While specific long-range transport data for TBPP is limited, the broader class of organophosphate flame retardants (OPFRs) has been detected in remote environments like the Arctic, Antarctica, and high mountains. aaqr.orgd-nb.info For instance, OPFRs have been measured at concentrations up to 92.3 ± 13.8 pg m–3 in the Antarctic air, which suggests a high potential for long-range transport via atmospheric particles. aaqr.orgd-nb.info The detection of TBPP in Arctic rivers further supports its capacity for long-distance environmental travel. nih.govresearchgate.net

Table 1: Atmospheric Concentrations of Tris(2,3-dibromopropyl) phosphate (TBPP) at Industrial Sites (1976-1977)

Location TypeConcentration Range (ng/m³)
Industrial Facilities (USA)44 - 85

Data sourced from studies conducted in 1976 and 1977. nih.gov

Contamination of aquatic systems by TBPP occurs through various pathways, including leaching from landfills, runoff from contaminated soils, and effluent from wastewater treatment plants (WWTPs). inchem.orghealthvermont.gov Monitoring studies have detected TBPP in diverse aquatic environments.

A 2014-2015 survey of rivers draining into the Barents Sea detected TBPP in two Arctic rivers at concentrations of 100 to 200 pg/L. nih.gov It has also been found in seawater samples collected from the Yellow and East China Seas and in wastewater sludge at a Canadian WWTP. healthvermont.gov Despite its low water solubility, its persistence allows for its presence and transport in aquatic systems. nih.gov

Historical monitoring in Japan (1975) did not detect TBPP in 15 water samples, with a determination limit of 1 µ g/litre . who.int This highlights the variability in detection based on location, time, and analytical sensitivity. Due to its tendency to adsorb strongly to soil, TBPP is expected to leach only slowly into groundwater. inchem.orgnih.gov

Table 2: Detection of Tris(2,3-dibromopropyl) phosphate (TBPP) in Aquatic Systems

Water Body TypeLocationYear of StudyConcentration
RiverArctic (Barents Sea Drainage)2014-2015100 - 200 pg/L
SeawaterYellow & East China Seas2014Detected
Wastewater SludgeCanada2015Detected
Surface WaterJapan1975Not Detected (<1 µg/L)

Data compiled from various environmental monitoring reports. who.inthealthvermont.govnih.gov

Soil and sediment are significant sinks for TBPP released into the environment. nih.gov The compound's chemical properties suggest it binds strongly to soil and sediment particles. nih.gov An estimated soil adsorption coefficient (log Koc) of 3.29 indicates strong adsorption and low mobility. inchem.org

In the 1970s, TBPP was identified, though not quantified, in soil samples in Arkansas, USA. healthvermont.govnih.gov However, a 1975 study in Japan did not detect TBPP in 20 sediment samples, with a determination limit of 0.4-10 mg/kg. who.int The accumulation in soil and sediment means these matrices can act as long-term secondary sources of contamination to the wider environment. nih.gov The volatility of brominated flame retardants from soil can decrease over time as the chemicals become more strongly bound to the soil particles. nih.gov

The bioaccumulation potential of TBPP appears to be low. inchem.org A study with fathead minnows exposed to 47.7 µg/L of TBPP in a flow-through system demonstrated a low bioconcentration factor (BCF) of 2.7. who.int The n-octanol/water partition coefficient (Log Pow) was determined to be 3.02, which is below the general threshold for significant bioaccumulation. inchem.org Evidence suggests that while the compound is absorbed by organisms, depuration is initially rapid.

While TBPP itself may not significantly biomagnify, the trophic transfer of the broader class of OPFRs is a subject of ongoing research. Some OPFRs, such as triphenyl phosphate (TPHP), have shown the potential for biomagnification in marine food webs, with trophic magnification factors (TMFs) greater than one. acs.orgnih.govnih.gov In contrast, other studies have observed trophic dilution for several OPFRs, where concentrations decrease at higher trophic levels. documentsdelivered.com The biotransformation of OPFRs within organisms plays a crucial role in limiting their trophic transfer potential. researchgate.net Benthic (bottom-dwelling) fish have been found to accumulate more OPFRs than pelagic fish and invertebrates. acs.orgnih.gov

Biotic Transformation and Biodegradation Studies

The breakdown of chemical compounds by living organisms, known as biodegradation, is a critical process in determining their environmental persistence. For organophosphate compounds, this is often a more significant degradation pathway than abiotic hydrolysis.

Microbial Degradation Pathways and Metabolite Identification

While specific microbial degradation pathways for Bis(2,3-dibromopropyl) chlorophosphate have not been detailed in the available literature, studies on the analogous compound TBPP provide some indications. Research has shown that while TBPP is not considered to be readily biodegradable in natural soil and water, it can be metabolized in activated sludge environments. In these systems, Bis(2,3-dibromopropyl) phosphate (BBPP) has been identified as a major breakdown product industrialchemicals.gov.auinchem.org. This suggests that microbial action can lead to the cleavage of the ester bonds.

The general microbial degradation of organophosphate pesticides often involves hydrolysis of the P-O-alkyl and P-O-aryl bonds, which is considered a primary detoxification step. It is conceivable that microorganisms capable of degrading other organophosphates could potentially transform this compound through similar hydrolytic mechanisms. The resulting metabolites would likely include 2,3-dibromopropanol and inorganic phosphate.

In vivo metabolism studies in rats have also shown that TBPP is metabolized to BBPP, which is a major metabolite found in urine, feces, and tissues inchem.orgnih.gov. This metabolic process is mediated by cytochrome P-450 enzymes and involves oxidative debromination nih.gov. While this is an in-vivo animal study, it highlights a potential biotransformation pathway that could share similarities with microbial degradation.

Enzymatic Biotransformation Processes in Environmental Organisms

The enzymatic breakdown of organophosphates is a key area of research for bioremediation. Enzymes such as phosphotriesterases are known to hydrolyze the ester bonds in a wide range of organophosphate pesticides, leading to their detoxification.

While there is no specific information on enzymes that act on this compound, the broad substrate specificity of some phosphotriesterases suggests they could potentially hydrolyze this compound. The biotransformation would likely involve the cleavage of the ester linkages connecting the 2,3-dibromopropyl groups to the central phosphorus atom.

In mammalian systems, the metabolism of TBPP is known to be an enzymatic process involving cytochrome P-450 nih.gov. This enzymatic action leads to the formation of BBPP and other metabolites. It is plausible that similar enzymatic systems in microorganisms could be responsible for the initial steps of this compound degradation in the environment.

Factors Influencing Biodegradation Rates in Diverse Ecosystems

The rate of biodegradation of chemical compounds in the environment is influenced by a multitude of factors. For organophosphate compounds, these include:

pH: The pH of the soil and water can affect both the chemical stability of the compound and the activity of microbial populations responsible for its degradation.

Temperature: Microbial activity is generally temperature-dependent, with optimal ranges for different microbial communities.

Nutrient Availability: The presence of other carbon and nutrient sources can impact the willingness of microorganisms to utilize a xenobiotic compound as a substrate.

Oxygen Levels: The presence or absence of oxygen (aerobic vs. anaerobic conditions) can determine which microbial communities are active and the degradation pathways they employ.

Microbial Community Composition: The specific types of microorganisms present in an ecosystem will dictate the enzymatic capabilities available for biodegradation.

Bioavailability: The extent to which a compound is available to microorganisms is influenced by its solubility and its tendency to adsorb to soil and sediment particles.

Table 2: Key Environmental Factors Affecting Biodegradation of Organophosphates

FactorInfluence on Biodegradation
pH Affects chemical hydrolysis rates and microbial enzyme activity.
Temperature Influences microbial growth and metabolic rates.
Nutrient Availability Can lead to co-metabolism or preferential substrate utilization.
Oxygen Determines whether aerobic or anaerobic degradation pathways dominate.
Microbial Consortia The diversity and enzymatic capacity of the microbial community are crucial.

Note: This table presents general factors known to influence the biodegradation of organophosphate compounds.

Mechanistic Ecotoxicology and Biochemical Interactions in Non Human Biota

Cellular and Molecular Mechanisms of Action in Aquatic Organisms

In aquatic ecosystems, the metabolites of flame retardants can disrupt fundamental cellular processes. Early life stages of aquatic organisms, such as the zebrafish (Danio rerio), have been utilized as models to understand these effects.

Exposure to the parent compound, Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP), has been shown to cause overt toxicity in the early life stages of zebrafish. nih.gov While specific studies on the direct impact of Bis(2,3-dibromopropyl) phosphate on cellular homeostasis in aquatic organisms are limited, the toxicity of the parent compound, which is readily metabolized to the bis-metabolite, suggests a potential for disruption of normal cellular function. nih.gov For instance, teratogenic effects were noted in zebrafish exposed to TDBPP, indicating a severe disruption of developmental processes. nih.gov

There is evidence that metabolites derived from Tris-BP can covalently bind to proteins. In vivo studies with rats have demonstrated that metabolites of Tris-BP bind to hepatic, renal, and testicular proteins. nih.gov The extent of this covalent binding was found to be significantly higher in the kidney compared to the liver or testes. nih.gov This binding is a critical mechanism as it can lead to cellular dysfunction and toxicity. The formation of these protein adducts is a key step in the toxic mechanism of action.

Biotransformation Pathways and Metabolite Formation in Experimental Animal Models (Non-Human)

The metabolism of Tris(2,3-dibromopropyl) phosphate is a critical factor in its toxicity, as it leads to the formation of reactive intermediates, including Bis(2,3-dibromopropyl) phosphate.

The biotransformation of Tris-BP to Bis(2,3-dibromopropyl) phosphate is primarily mediated by the cytochrome P-450 enzyme system in the liver. nih.govnih.gov Studies using rat liver microsomes have shown that the formation of Bis-BP is dependent on NADPH and oxygen. nih.gov Pre-treatment of rats with phenobarbital, a known inducer of cytochrome P-450 enzymes, markedly increased the rate of Bis-BP formation. nih.gov Conversely, inhibitors of this enzyme system, such as SKF 525-A and metyrapone, decreased the formation of Bis-BP. nih.gov This indicates a clear role for hepatic P-450-mediated oxidation in the metabolic activation of Tris-BP. nih.gov

Table 1: Effect of Cytochrome P-450 Modulators on Bis-BP Formation

ModulatorEffect on Bis-BP Formation
Phenobarbital (Inducer)Markedly Increased
SKF 525-A (Inhibitor)Decreased
Metyrapone (Inhibitor)Decreased
alpha-NaphthoflavoneNo Effect

Following administration in rats, Tris-BP is rapidly metabolized, and Bis(2,3-dibromopropyl) phosphate becomes the major component found in blood, lung, muscle, and fat, exhibiting a long elimination period. nih.gov The primary route of excretion for Tris-BP and its metabolites is via the urine, with very little of the parent compound being excreted unchanged. Studies in rats show that approximately 50% of an administered dose is eliminated in the urine and 10% in the feces within five days. who.int There is also evidence of significant biliary excretion of Tris-BP-related radioactivity, suggesting enterohepatic circulation, which contributes to the retention of its metabolites in the body. nih.gov

Table 2: Elimination of Tris-BP and its Metabolites in Rats (within 5 days)

Excretion RoutePercentage of Administered Dose
Urine~50%
Feces~10%
Exhaled as CO210-20%

Genotoxic and Mutagenic Mechanisms in In Vitro and Model Organism Studies (Non-Human)

Bis(2,3-dibromopropyl) phosphate has demonstrated mutagenic properties in various testing systems.

In the Salmonella typhimurium microsome assay, purified Bis(2,3-dibromopropyl) phosphate was found to be a weak direct mutagen. nih.gov Its mutagenicity was enhanced with the addition of a metabolic activation system (S9 mix), although to a lesser extent than its parent compound, Tris-BP. nih.gov The magnesium and ammonium (B1175870) salts of Bis-BP also showed mutagenic activity. nih.gov

In mammalian cell systems, the parent compound Tris-BP induced sister chromatid exchanges in Chinese hamster V79 cells. nih.gov While forward gene mutation assays in the same cell line were negative, a positive effect was observed in the presence of liver microsomes from rats pretreated with phenobarbital. who.int Furthermore, Tris-BP gave positive results in the in vivo micronucleus test in Chinese hamsters, indicating clastogenic (chromosome-breaking) effects. nih.govnih.gov It was also found to be strongly mutagenic in the abnormal sperm head assay in mice, suggesting genetic damage to germ tissue. nih.gov Given that Bis-BP is a major metabolite, its formation is a key step in the genotoxicity observed for the parent compound. Studies have also suggested that Bis-BP is a more potent proximate carcinogen than Tris-BP. nih.gov

Table 3: Summary of Genotoxicity of Bis(2,3-dibromopropyl) phosphate and its Parent Compound

Test SystemCompoundResult
Salmonella typhimuriumBis(2,3-dibromopropyl) phosphateWeak direct mutagen, enhanced with S9 mix nih.gov
Chinese Hamster V79 Cells (Sister Chromatid Exchange)Tris(2,3-dibromopropyl) phosphatePositive nih.gov
Chinese Hamster V79 Cells (Forward Gene Mutation)Tris(2,3-dibromopropyl) phosphateNegative without activation, positive with induced microsomes who.int
In vivo Micronucleus Test (Chinese Hamster)Tris(2,3-dibromopropyl) phosphatePositive nih.gov
In vivo Abnormal Sperm Head Assay (Mice)Tris(2,3-dibromopropyl) phosphateStrongly mutagenic nih.gov

No Information Available for Bis(2,3-dibromopropyl) chlorophosphate

Extensive searches of scientific literature and toxicological databases have yielded no specific information on the mechanistic ecotoxicology and biochemical interactions of the chemical compound This compound in non-human biota.

The requested article, focusing on DNA adduct formation, chromosomal aberrations, sister chromatid exchange induction, and endocrine disruption pathways for this specific compound, cannot be generated due to the absence of available research findings.

It is important to distinguish This compound from the well-studied metabolite of the flame retardant Tris(2,3-dibromopropyl) phosphate, which is Bis(2,3-dibromopropyl) phosphate . While literature exists for the latter, the user's specific request for information solely on "this compound" cannot be fulfilled with scientific accuracy at this time.

Therefore, the following sections of the requested article remain unwritten pending the availability of relevant scientific data:

Endocrine Disruption Pathways and Receptor Interactions in Wildlife Species

No data tables or detailed research findings could be provided as no studies investigating these specific endpoints for this compound were identified.

Information Not Available for this compound

Following a comprehensive search of scientific and regulatory databases, it has been determined that there is insufficient publicly available information to generate a detailed article on the chemical compound “this compound” that would align with the specific outline provided in the request.

The extensive body of research on organohalogen-phosphorus flame retardants primarily focuses on more widely commercialized and studied substances such as Tris(2,3-dibromopropyl) phosphate (TDBPP) and Bis(2,3-dibromopropyl) phosphate (BDBPP) . For these related compounds, substantial data exists regarding their risk assessment, the scientific basis for their restriction, international regulatory approaches, and the development of exposure and fate models.

However, specific literature and regulatory documentation pertaining to the chlorinated analogue, this compound, are not available in the public domain. Consequently, it is not possible to provide scientifically accurate and thorough content for the requested sections and subsections, which include:

Regulatory Science and Policy Research for Organohalogen Phosphorus Flame Retardants

Development of Exposure and Fate Models for Regulatory Science Applications

Adhering to the strict instructions to focus solely on "Bis(2,3-dibromopropyl) chlorophosphate" and to exclude information on other compounds prevents the use of data from its more well-documented analogues. Therefore, the creation of a professional, authoritative, and scientifically accurate article as requested cannot be fulfilled at this time.

Environmental Remediation and Management Strategies for Contaminated Environments

Physical and Chemical Treatment Technologies for Media Contaminated with Bis(2,3-dibromopropyl) Chlorophosphate (or analogues)

Physical and chemical treatments are crucial for remediating sites with high concentrations of persistent organic pollutants like OFRs. These technologies aim to either transfer the contaminant from one medium to another for easier management (physical) or break it down into less harmful substances (chemical).

Adsorption is a widely applied physical process for removing organic contaminants from water. It involves the accumulation of substances at the interface of a solid surface and a liquid phase.

Activated carbon (AC) is a highly effective adsorbent due to its large surface area and porous structure. nih.gov Studies on analogues of this compound, such as other organophosphate esters (OPEs), have demonstrated the efficacy of AC. For instance, both coconut shell activated carbon (CSAC) and coal-based activated carbon (CBAC) have shown good removal performance for Bis(2-ethylhexyl) phosphate (B84403) (P204), with efficiencies significantly higher than some commonly used adsorption resins. mdpi.comresearchgate.net The adsorption mechanism is often a monolayer chemical reaction, influenced by factors like pH, with lower pH conditions generally favoring removal. mdpi.comresearchgate.net

However, the effectiveness of powdered activated carbon (PAC) can be reduced in complex matrices like activated sludge. The adsorption capacity of PAC for 3,5-dichlorophenol (B58162) in activated sludge was found to be only 17-34% of that of new PAC, likely due to the fouling of PAC surfaces by dissolved organic matter with a molecular weight greater than 50 kDa and the development of biofilms. nih.gov

Novel sorbents are also being explored. Research into modified adsorbents, such as metal-impregnated AC, shows promise for enhanced removal of organic contaminants. mdpi.com The development of sustainable adsorbents from waste materials, such as fly ash or agricultural byproducts, is another area of active research aimed at providing low-cost and effective remediation solutions. nih.govmdpi.comrsc.org

Table 1: Performance of Activated Carbon in Adsorbing Organophosphorus Compounds
Adsorbent TypeTarget CompoundKey FindingSource
Coconut Shell Activated Carbon (CSAC)Bis(2-ethylhexyl) phosphate (P204)Effectively fixed dissolved P204 with a removal efficiency exceeding 90% in column experiments. Adsorption conforms to a monolayer chemical reaction mechanism. mdpi.comresearchgate.net
Coal-Based Activated Carbon (CBAC)Bis(2-ethylhexyl) phosphate (P204)Showed good removal performance under low pH conditions, significantly higher than XAD-4 and IRA900 resins. mdpi.com
Powdered Activated Carbon (PAC)3,5-dichlorophenol (DCP)Adsorption capacity in activated sludge was reduced to 17-34% of new PAC due to fouling by dissolved organic matter and biofilm. nih.gov
Fly Ash-Based Activated CarbonNatural Organic Matter (NOM)Chemical activation and metal coating improved DOC removal by 35-44%, indicating potential for enhanced removal of organic precursors. mdpi.com

Advanced Oxidation Processes (AOPs) are chemical treatment methods designed to degrade persistent organic pollutants that are resistant to conventional oxidation. amazonaws.com AOPs are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which can mineralize a wide range of organic compounds. amazonaws.comamazonaws.com

Common AOPs applicable to water treatment include combinations of ozone (O₃), hydrogen peroxide (H₂O₂), and ultraviolet (UV) light. amazonaws.comamazonaws.com For example, the UV/H₂O₂ process generates hydroxyl radicals through the photolysis of hydrogen peroxide. These radicals then attack the organic pollutant molecules, initiating a series of oxidation reactions that can lead to their complete breakdown into carbon dioxide, water, and inorganic ions.

Bioremediation Approaches for Environmental Contamination

Bioremediation utilizes biological organisms, primarily microorganisms and plants, to remove or neutralize contaminants from polluted soil and water. It is often considered a more sustainable and cost-effective approach compared to traditional physical and chemical methods.

Biodegradation of OFRs, including the analogue Tris(2,3-dibromopropyl) phosphate, has been observed in laboratory settings using activated sludge, indicating that bacteria possess the metabolic capability to break down these compounds. nih.gov The initial step in the degradation of many organophosphorus compounds is catalyzed by enzymes like organophosphate hydrolase or phosphotriesterase. oup.com

The use of microbial consortia—communities of multiple microbial species—is often more effective than using single, isolated strains for bioremediation. oup.comnih.gov Consortia can perform more complex degradation tasks, as different species may carry out sequential steps in a degradation pathway. For example, three different bacterial consortia enriched from various regions were able to efficiently degrade triphenyl phosphate (TPhP) and tricresyl phosphate (TCrP), with degradation rates reaching over 99% within four days for TPhP. nih.gov Analysis revealed that bacteria such as Sphingopyxis and Rhodococcus were key players in the degradation process. nih.gov Similarly, a consortium of Brevibacterium frigoritolerans, Bacillus aerophilus, and Pseudomonas fulva achieved over 97% removal of the organophosphorus pesticide phorate (B1677698) in soil. nih.gov

Table 2: Examples of Microbial Consortia for Organophosphorus Compound Degradation
Consortium/StrainTarget Compound(s)Degradation EfficiencyKey MicroorganismsSource
YC-SY1, YC-BJ1, YC-GZ1Triphenyl phosphate (TPhP), Tricresyl phosphate (TCrP)Up to 99.8% for TPhP and 96.3% for TCrP within 4 days.Sphingopyxis sp., Rhodococcus sp. nih.gov
Mixed Culture ZY1Tricresyl phosphates (TCPs)100% degradation of 1 mg/L within 12-36 hours.Not specified researchgate.net
Mixed Bacterial CulturePhorateUp to 98.31% removal in soil.Brevibacterium frigoritolerans, Bacillus aerophilus, Pseudomonas fulva nih.gov
Activated Sludge BacteriaTris(2,3-dibromopropyl) phosphateDemonstrated biodegradation capability.Not specified nih.gov

Phytoremediation involves the use of plants to remove, degrade, or contain environmental contaminants. For OFRs in soil-plant systems, the primary mechanisms include root uptake and subsequent translocation to other plant tissues. hep.com.cn The efficiency of these processes is influenced by the physicochemical properties of the specific OFR, particularly its hydrophobicity (logKow). hep.com.cn

Research indicates that the translocation of OFRs from roots to the aboveground parts of the plant tends to decrease as the compound's hydrophobicity increases. hep.com.cn This suggests that plants might be more effective at stabilizing more hydrophobic OFRs in the root zone (phytostabilization) while potentially being more effective at extracting and accumulating less hydrophobic OFRs in their shoots (phytoextraction). Hydrolysis has been identified as a significant transformation process for OFRs within the soil-plant system. hep.com.cn Further research is needed to fully understand the role of root exudates and rhizosphere microorganisms in the bioavailability and uptake of these compounds by plants. hep.com.cn

Emerging Research Directions and Future Perspectives

Integration of "Omics" Technologies (Genomics, Proteomics, Metabolomics) in Mechanistic Studies

The application of "omics" technologies offers a powerful, systems-biology approach to unravel the molecular mechanisms of toxicity for compounds like Bis(2,3-dibromopropyl) chlorophosphate. These high-throughput methods can provide an unbiased and comprehensive view of the biological perturbations caused by chemical exposure.

Genomics: Genomic studies can identify changes in gene expression in response to this compound, highlighting the cellular pathways that are most affected. For instance, research on other BFRs has demonstrated alterations in the expression of genes related to hormone regulation and metabolic pathways. nih.gov

Proteomics: Proteomics involves the large-scale study of proteins, which are the functional workhorses of cells. Proteomic analysis can reveal changes in protein abundance and post-translational modifications, providing insights into the direct cellular targets of the compound and its metabolites. nih.gov

Metabolomics: Metabolomics is the comprehensive analysis of small molecule metabolites in a biological system. nih.gov This approach can identify disruptions in metabolic pathways and has been used to distinguish between healthy individuals and those who have had diseases with complex etiologies, suggesting that metabolic abnormalities can be persistent. nih.gov

For a compound like this compound, an integrated "omics" approach would be invaluable in identifying biomarkers of exposure and effect, and in elucidating the pathways leading to adverse outcomes.

Development of Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Models for Prediction of Environmental Fate and Mechanistic Effects

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that predict the biological activity and physicochemical properties of chemicals based on their molecular structure. These models are essential for prioritizing chemicals for further testing and for filling data gaps where experimental data is unavailable.

The development of robust QSAR and QSPR models for this compound and other organophosphate flame retardants would enable the prediction of:

Environmental persistence and degradation rates.

Bioaccumulation potential.

Toxicity to various organisms.

Binding affinity to biological receptors.

These predictive models are crucial for conducting risk assessments and for designing safer chemical alternatives.

Non-Targeted Screening and Suspect Screening Methodologies for Unknown Transformation Products

This compound can undergo various transformation processes in the environment and in biological systems, leading to the formation of new compounds with potentially different toxicological profiles. Non-targeted and suspect screening approaches using high-resolution mass spectrometry (HRMS) are powerful tools for identifying these unknown transformation products. researchgate.net

Suspect Screening: This method involves searching for a predefined list of suspected transformation products based on knowledge of similar compounds and predicted metabolic pathways. mdpi.com

Non-Targeted Screening: This is a more exploratory approach that aims to identify all detectable chemicals in a sample, without any preconceived list of targets. researchgate.net

The application of these advanced analytical techniques to samples from environmental media and biological tissues exposed to this compound is essential for a complete understanding of its environmental fate and the full spectrum of potential risks.

Interdisciplinary Research on the Cumulative Impacts of Complex Environmental Mixtures

In the real world, organisms are exposed to a complex mixture of chemicals rather than single compounds in isolation. The concept of cumulative impacts recognizes that the total effect of these exposures, along with non-chemical stressors, can be greater than the sum of the effects of individual components. epa.govepa.gov

Future research on this compound must consider its contribution to the cumulative risk posed by environmental mixtures. This requires an interdisciplinary approach that integrates:

Exposure science: to characterize co-exposure patterns with other flame retardants and environmental contaminants.

Toxicology: to investigate the interactive effects of chemical mixtures.

Epidemiology: to study the health outcomes in populations exposed to multiple stressors.

Understanding the role of this compound in the context of real-world mixtures is critical for developing effective public health and environmental protection strategies. researchgate.net

Application of Artificial Intelligence and Machine Learning in Predicting Compound Behavior and Effects

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of toxicology and environmental science. nih.gov These computational approaches can analyze large and complex datasets to identify patterns and make predictions that are beyond the capabilities of traditional statistical methods.

For this compound, AI and ML could be applied to:

Develop more accurate QSAR models for predicting toxicity and environmental fate.

Analyze "omics" data to identify novel biomarkers of exposure and disease.

Predict the function of the compound and its transformation products based on their chemical structure. nih.gov

Accelerate the discovery of safer, alternative flame retardants.

The integration of AI and ML into the study of this compound has the potential to significantly enhance our ability to predict and mitigate its potential risks.

Advancing Green Chemistry Principles in the Design of Next-Generation Flame Retardants to Minimize Environmental Burden

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. A key future direction is the application of these principles to develop safer, next-generation flame retardants that can replace compounds like this compound.

This involves a focus on:

Designing for degradation: creating flame retardants that break down into harmless substances in the environment.

Reducing toxicity: designing molecules with minimal inherent toxicity to humans and ecosystems.

Using renewable feedstocks: developing flame retardants from sustainable, bio-based sources. p2infohouse.org

Q & A

Q. How should researchers design studies to address the lack of ecotoxicological data for this compound?

  • Methodological Answer : Follow OECD guidelines for acute toxicity (e.g., Daphnia magna 48-hr EC50) and chronic endpoints (algal growth inhibition). Include positive controls (e.g., tris(2-chloroethyl) phosphate) to benchmark potency. Publish raw spectral data and synthetic protocols in open-access repositories to enhance reproducibility .

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